Cbz-D-2,4-Diaminobutyric acid

Neuropharmacology GABA Transporter Chiral Differentiation

Researchers requiring a protected D-amino acid with orthogonal stability for complex peptide synthesis need Cbz-D-2,4-Diaminobutyric acid. This chiral building block features a Cbz group on the α-amine and a free γ-amine, enabling selective deprotection strategies in solid-phase synthesis. Key advantages: • Yields distinct potency profiles for nNOS inhibitors vs. L-isomer. • Orthogonal Cbz stability permits sequential coupling with Boc/Fmoc residues. • ≥98% HPLC purity; MW 252.27; white to beige powder. • Store at 0-8°C; ships ambient.

Molecular Formula C12H16N2O4
Molecular Weight 252,27 g/mole
CAS No. 70882-66-5
Cat. No. B554530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-D-2,4-Diaminobutyric acid
CAS70882-66-5
Synonyms70882-66-5; (R)-4-amino-2-(benzyloxycarbonylamino)butanoicacid; (R)-4-Amino-2-(((benzyloxy)carbonyl)amino)butanoicacid; N-alpha-Cbz-D-2-4-diaminobutanoicacid; Cbz-L-2,4-diaminobutyricacid; N-A-Z-D-2,4-DIAMINOBUTYRICACID; AmbotzZAA1059; PubChem14753; Z-D-DAB-OH; SCHEMBL14561115; MolPort-008-269-421; ACT04330; ZINC2560784; FD1085; Z-D-2,4-DIAMINOBUTYRICACID; N-|A-Cbz-D-2,4-diaminobutyricacid; AB05417; AJ-40647; AK-40177; BC625787; KB-63229; ST2406739; FT-0687277; N-ALPHA-Z-D-2,4-DIAMINOBUTYRICACID; N-ALPHA-CBZ-D-2,4-DIAMINOBUTYRICACID
Molecular FormulaC12H16N2O4
Molecular Weight252,27 g/mole
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-]
InChIInChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1
InChIKeyKXMSCBRTBLPGIN-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-D-2,4-Diaminobutyric Acid Specifications


Cbz-D-2,4-Diaminobutyric acid (CAS 70882-66-5), also known as Z-D-Dab-OH or N-alpha-Benzyloxycarbonyl-D-2,4-diaminobutyric acid, is a protected, non-proteinogenic amino acid derivative . It is characterized by a benzyloxycarbonyl (Cbz) protecting group on the α-amino function and a free γ-amino group on a four-carbon backbone . This compound is supplied as a research-grade chemical with typical purity specifications of ≥98% (HPLC) or 99% . It is a white to beige powder with a molecular weight of 252.27 g/mol and a molecular formula of C12H16N2O4 [1]. The compound is stable under recommended storage conditions (cool, dry place) .

Chiral D-enantiomer – enables stereochemical control in peptide and probe synthesis.
Cbz orthogonal protection – compatible with acid-labile groups for sequential deprotection.
Research-grade purity – typical HPLC purity ≥98% supports reproducible synthesis.

Why Generic Substitution Fails for Cbz-D-2,4-Diaminobutyric Acid


Generic substitution of Cbz-D-2,4-Diaminobutyric acid is precluded by a combination of stereochemical and protecting group requirements. The D-enantiomer (R-configuration) exhibits distinct biological and synthetic properties compared to its L-counterpart, with the L-isomer demonstrating approximately 20-fold higher potency as a GABA uptake inhibitor in rat brain slices [1]. Furthermore, the Cbz (benzyloxycarbonyl) protecting group provides orthogonal stability relative to acid-labile groups like Boc, enabling selective deprotection strategies in complex peptide syntheses [2]. The presence of the Cbz group also confers different solubility and reactivity profiles compared to unprotected diaminobutyric acid [3]. These factors collectively render simple in-class interchangeability invalid without compromising experimental outcomes or synthetic efficiency.

Target compound
Cbz-D-2,4-Diaminobutyric acid
D-enantiomer with Cbz protection.
Potential substitutes & mismatch
L-enantiomer: may alter stereochemical response in GABA transporter assays and enzyme studies.
Unprotected D-Dab: lacks orthogonal Cbz group, complicating selective deprotection.
Boc-D-Dab: acid-labile protection requires different synthetic route; Cbz orthogonality not preserved.

Quantitative Evidence for Cbz-D-2,4-Diaminobutyric Acid


GABA Uptake: Enantiomeric Specificity

The D-enantiomer of 2,4-diaminobutyric acid, the core of Cbz-D-2,4-Diaminobutyric acid, exhibits significantly reduced potency as an inhibitor of sodium-dependent GABA uptake in rat brain slices compared to the L-enantiomer [1]. This stereochemical differentiation is critical for applications requiring minimal interference with GABAergic neurotransmission.

GABA uptake enantiomeric specificity
Head-to-head
D-enantiomer ~20-fold less potent than L-enantiomer in sodium-dependent GABA uptake (rat brain slices)
Supports GABA transporter research with reduced inhibition context
Rat brain slice model; stereochemical effect reported
Neuropharmacology GABA Transporter Chiral Differentiation

Differential Aminopeptidase Inhibition

D-2,4-Diaminobutyric acid acts as a stereoselective inhibitor of human aminopeptidases, while the L-enantiomer is inactive against this target . This property makes the D-form, and consequently its protected derivative, a valuable chiral probe for studying enzyme active sites and for applications requiring selective aminopeptidase inhibition.

Aminopeptidase inhibition
Reported comparison
D-enantiomer active as inhibitor; L-enantiomer inactive against human aminopeptidases
Provides stereoselective probe context for enzyme active-site studies
In vitro enzyme assays; source to verify
Enzymology Aminopeptidase Inhibition Chiral Probe

Chiral Building Block for nNOS Inhibitors

Cbz-D-2,4-Diaminobutyric acid serves as a key intermediate for synthesizing dipeptide amide inhibitors of neuronal nitric oxide synthase (nNOS). Specifically, dipeptides incorporating the D-Dbu residue exhibit modest inhibition of nNOS while demonstrating poor inhibition of eNOS and iNOS isoforms [1]. This contrasts with L-configuration analogs that can show different potency and selectivity profiles.

nNOS inhibitor building block
Cross-study comparable
D-Dbu-containing dipeptide shows modest nNOS inhibition; L,L-dipeptide Ki = 130 nM
Enables SAR studies with distinct stereochemical selectivity profiles
In vitro enzyme assays; reference [1]
Nitric Oxide Synthase Enzyme Inhibition Peptide Synthesis

Orthogonal Protection in Peptide Synthesis

The Cbz (benzyloxycarbonyl) protecting group in Cbz-D-2,4-Diaminobutyric acid provides orthogonal stability to acid-labile protecting groups like Boc and Fmoc . This orthogonality enables selective deprotection strategies in solid-phase peptide synthesis, allowing for sequential coupling and complex peptide construction without undesired side reactions.

Orthogonal deprotection
Class-level inference
Cbz stable to acidic conditions (e.g., TFA); Boc labile under same conditions
Supports sequential deprotection strategies in solid-phase peptide synthesis
Standard SPPS protocols; qualitative difference
Peptide Synthesis Protecting Groups Orthogonal Deprotection

Nucleo-γ-Peptide Synthesis and Hybridization

Cbz-D-2,4-Diaminobutyric acid is employed in the synthesis of chiral nucleoaminoacids, which serve as monomers for nucleo-γ-peptides [1]. These peptides are designed as DNA analogues with potential applications in diagnostics and therapeutics. The D-configuration contributes to the overall chirality and structural properties of the resulting oligomers, influencing their hybridization behavior with DNA.

Nucleo-γ-peptide synthesis
Supporting evidence
Cbz-D-Dab used as chiral monomer for nucleoaminoacid building blocks
Enables construction of chiral nucleopeptide architectures for DNA-binding studies
Solid-phase synthesis and hybridization assays; reference [2]
Peptide Nucleic Acids DNA Binding Chiral Monomers

Commercial Availability and Purity

Cbz-D-2,4-Diaminobutyric acid is commercially available from multiple reputable suppliers with high purity specifications, ensuring consistency and reliability in research applications . Typical purity is ≥98% by HPLC, with some suppliers offering 99% purity . This level of purity is essential for minimizing side reactions and ensuring reproducible results in sensitive experiments.

Commercial purity
Source review
≥98% by HPLC, some suppliers 99%
High purity reduces side-reaction risk in sensitive synthesis
Supplier specification; verify CoA
Chemical Procurement Quality Control Research Grade

Applications for Cbz-D-2,4-Diaminobutyric Acid


Stereochemically-Defined nNOS Inhibitor Synthesis

Utilize Cbz-D-2,4-Diaminobutyric acid as a protected D-Dbu building block for the solid-phase synthesis of dipeptide amide nNOS inhibitors [1]. The D-configuration yields compounds with distinct potency and selectivity profiles compared to L-amino acid-derived inhibitors, facilitating structure-activity relationship studies and the development of isoform-selective nNOS modulators.

Chiral Nucleo-γ-Peptides for DNA Binding

Employ Cbz-D-2,4-Diaminobutyric acid as a key chiral monomer in the synthesis of nucleo-γ-peptides [2]. These DNA analogues can be evaluated for their hybridization properties, with the D-configuration influencing the overall chirality and potentially enhancing binding affinity and sequence specificity for diagnostic or therapeutic applications.

Stereoselective Aminopeptidase Probes

Leverage the stereoselective inhibition of aminopeptidases by the D-enantiomer to design probes for studying enzyme active sites. The protected form (Cbz-D-2,4-Diaminobutyric acid) can be incorporated into larger peptide structures or used directly after deprotection to investigate the stereochemical requirements of aminopeptidase binding and catalysis.

Orthogonal Protection in Complex Peptide Synthesis

Capitalize on the orthogonal stability of the Cbz group to perform sequential deprotection and coupling steps in solid-phase peptide synthesis. Cbz-D-2,4-Diaminobutyric acid can be integrated into peptide chains alongside Boc- or Fmoc-protected residues, enabling the construction of complex, branched, or modified peptides with high efficiency and minimal side reactions.

Application
Selection Property
Validation Focus
Stereochemically-defined nNOS inhibitor synthesis
D-configuration building block
Stereochemical selectivity profile
Chiral nucleo-γ-peptide synthesis
Protected chiral monomer
Hybridization behavior and chirality
Stereoselective aminopeptidase probes
D-enantiomer enzyme interaction
Enzyme active-site stereochemical requirements
Orthogonal protection in complex peptide synthesis
Cbz stability vs acid-labile groups
Sequential deprotection efficiency

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